4-(2,6-Dichloropyrimidin-4-yl)morpholine

Vue d'ensemble

Description

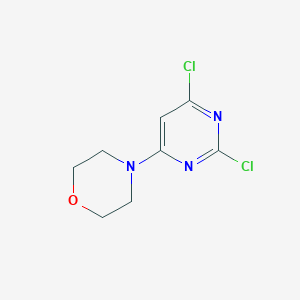

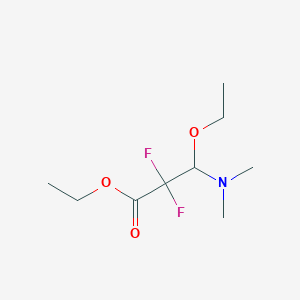

“4-(2,6-Dichloropyrimidin-4-yl)morpholine” is a chemical compound with the molecular formula C8H9Cl2N3O . It is used as a reactant in the preparation of α-azinylalkylamino-substituted pyrimidines as JAK2 inhibitors .

Synthesis Analysis

The synthesis of “4-(2,6-Dichloropyrimidin-4-yl)morpholine” involves the use of it as a reactant in the preparation of α-azinylalkylamino-substituted pyrimidines as JAK2 inhibitors . It can also be synthesized from 4,6-Dichloropyrimidine, which is used in the synthesis of N-substituted azacalix pyrimidines .

Molecular Structure Analysis

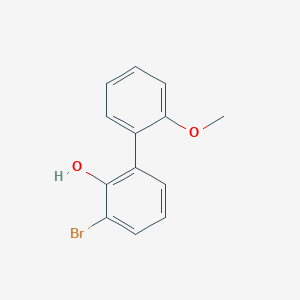

The molecular structure of “4-(2,6-Dichloropyrimidin-4-yl)morpholine” consists of a pyrimidine ring substituted with two chlorine atoms and a morpholine ring . The morpholine ring is attached to the pyrimidine ring at the 4-position .

Chemical Reactions Analysis

As a reactant, “4-(2,6-Dichloropyrimidin-4-yl)morpholine” is used in the preparation of α-azinylalkylamino-substituted pyrimidines . These pyrimidines are known to inhibit JAK2, a protein involved in various cellular processes .

Physical And Chemical Properties Analysis

“4-(2,6-Dichloropyrimidin-4-yl)morpholine” is a white solid with a molecular weight of 234.08 . It has a predicted boiling point of 396.1±42.0 °C and a predicted density of 1.435±0.06 g/cm3 . It is soluble in dichloromethane and ethyl acetate .

Applications De Recherche Scientifique

JAK2 Inhibitors Synthesis

4-(2,6-Dichloropyrimidin-4-yl)morpholine: is used as a reactant in the synthesis of α-azinylalkylamino-substituted pyrimidines, which are potent inhibitors of Janus kinase 2 (JAK2) . These inhibitors are significant in the treatment of myeloproliferative disorders and have implications in anti-cancer therapies.

Material Science

In material science, this compound can be utilized to create novel materials with specific electronic or photonic properties. Its molecular structure allows for the formation of new polymers or co-polymers that can be used in the development of advanced materials .

Chemical Synthesis

The dichloropyrimidinyl moiety in 4-(2,6-Dichloropyrimidin-4-yl)morpholine makes it a valuable intermediate in organic synthesis. It can be used to construct complex molecules for pharmaceuticals, agrochemicals, and dyes .

Chromatography

This compound can be used as a standard or reference in chromatographic methods to help identify and quantify similar compounds in mixtures, due to its unique retention and elution properties .

Analytical Chemistry

In analytical chemistry, 4-(2,6-Dichloropyrimidin-4-yl)morpholine can serve as a reagent or a precursor to reagents used in the detection and quantification of biological or chemical substances .

Pharmacokinetics

The physicochemical properties of 4-(2,6-Dichloropyrimidin-4-yl)morpholine , such as high gastrointestinal absorption and blood-brain barrier permeability, make it an interesting subject for pharmacokinetic studies .

Drug Discovery

Due to its inhibitory action on certain enzymes, this compound is a valuable tool in drug discovery, particularly in the design of drugs targeting neurological disorders and cancers .

Environmental Science

Lastly, 4-(2,6-Dichloropyrimidin-4-yl)morpholine can be studied for its environmental fate and behavior, including its biodegradation and potential as an environmental contaminant .

Safety and Hazards

The safety and hazards associated with “4-(2,6-Dichloropyrimidin-4-yl)morpholine” are indicated by the GHS07 symbol, which signifies that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Orientations Futures

The future directions for “4-(2,6-Dichloropyrimidin-4-yl)morpholine” could involve further exploration of its use in the synthesis of α-azinylalkylamino-substituted pyrimidines and their potential as JAK2 inhibitors . This could lead to advancements in the treatment of diseases where JAK2 plays a role.

Mécanisme D'action

Target of Action

The primary target of 4-(2,6-Dichloropyrimidin-4-yl)morpholine is the Janus kinase 2 (JAK2) protein . JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction from cytokine receptors to regulate immune responses and hematopoiesis .

Mode of Action

4-(2,6-Dichloropyrimidin-4-yl)morpholine interacts with JAK2, inhibiting its activity . This inhibition disrupts the downstream signaling pathways that are normally activated by JAK2, leading to changes in cellular responses .

Biochemical Pathways

The inhibition of JAK2 affects several downstream signaling pathways, including the JAK-STAT pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and immune response . The inhibition of JAK2 therefore has wide-ranging effects on these processes .

Pharmacokinetics

These properties suggest that the compound can be effectively absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of 4-(2,6-Dichloropyrimidin-4-yl)morpholine’s action include the inhibition of JAK2 activity and the disruption of downstream signaling pathways . This can lead to changes in cellular processes such as growth, differentiation, and immune response .

Action Environment

The action, efficacy, and stability of 4-(2,6-Dichloropyrimidin-4-yl)morpholine can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, factors such as pH and the presence of other substances can potentially affect the compound’s action and efficacy .

Propriétés

IUPAC Name |

4-(2,6-dichloropyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N3O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGYMWHOBGSQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469008 | |

| Record name | 4-(2,6-Dichloropyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,6-Dichloropyrimidin-4-yl)morpholine | |

CAS RN |

52127-83-0 | |

| Record name | 4-(2,6-Dichloropyrimidin-4-yl)-morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52127-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,6-Dichloropyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B117314.png)

![1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one](/img/structure/B117330.png)

![4H-[1,3]dioxino[4,5-b]pyridine](/img/structure/B117346.png)